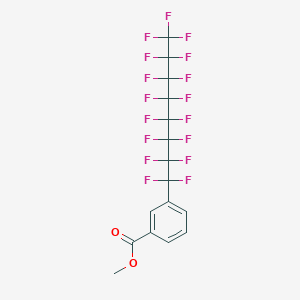
Methyl 3-(heptadecafluorooctyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(heptadecafluorooctyl)benzoate: is an organic compound belonging to the ester family. It is characterized by the presence of a benzoate group attached to a methyl group and a heptadecafluorooctyl chain. This compound is notable for its unique chemical properties, particularly its hydrophobicity and stability, which make it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptadecafluorooctyl)benzoate typically involves the esterification of 3-(heptadecafluorooctyl)benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(heptadecafluorooctyl)benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 3-(heptadecafluorooctyl)benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 3-(heptadecafluorooctyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(heptadecafluorooctyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and surface treatments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(heptadecafluorooctyl)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Methyl benzoate: A simpler ester with similar chemical properties but lacking the heptadecafluorooctyl chain.
Ethyl 3-(heptadecafluorooctyl)benzoate: An ester with an ethyl group instead of a methyl group, exhibiting similar reactivity but different physical properties.
3-(heptadecafluorooctyl)benzoic acid: The parent acid of Methyl 3-(heptadecafluorooctyl)benzoate, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its long fluorinated chain, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly valuable in applications requiring water-resistant and chemically inert materials.
Propriétés
Numéro CAS |
80791-11-3 |
|---|---|
Formule moléculaire |
C16H7F17O2 |
Poids moléculaire |
554.20 g/mol |
Nom IUPAC |
methyl 3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzoate |
InChI |
InChI=1S/C16H7F17O2/c1-35-8(34)6-3-2-4-7(5-6)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h2-5H,1H3 |
Clé InChI |
CCESBRAIMMCXET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


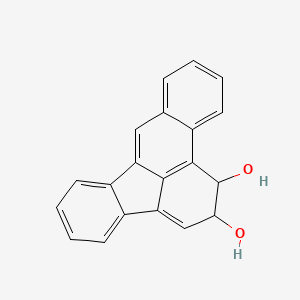
![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
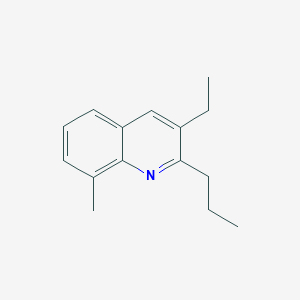
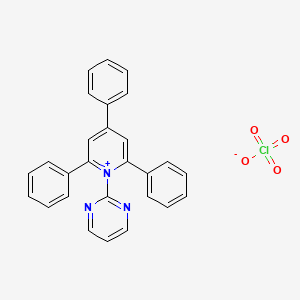

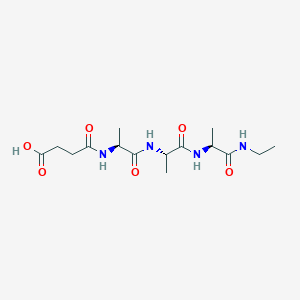

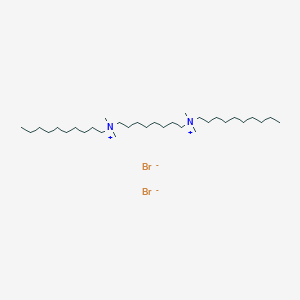
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)

